molecular formula C11H22ClNO B14232875 2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride CAS No. 400053-50-1

2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride

Cat. No.: B14232875
CAS No.: 400053-50-1
M. Wt: 219.75 g/mol
InChI Key: NNHKTTRDJLRDAO-UHFFFAOYSA-N
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Description

2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride is a chemical compound with the molecular formula C11H21NO·HCl It is a derivative of cyclohexanone, featuring a butylaminomethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride typically involves the reaction of cyclohexanone with butylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylaminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butylaminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylaminomethyl)cyclohexan-1-one;hydrochloride
  • 2-(Ethylaminomethyl)cyclohexan-1-one;hydrochloride
  • 2-(Propylaminomethyl)cyclohexan-1-one;hydrochloride

Uniqueness

2-(Butylaminomethyl)cyclohexan-1-one;hydrochloride is unique due to the presence of the butylaminomethyl group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

CAS No.

400053-50-1

Molecular Formula

C11H22ClNO

Molecular Weight

219.75 g/mol

IUPAC Name

2-(butylaminomethyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C11H21NO.ClH/c1-2-3-8-12-9-10-6-4-5-7-11(10)13;/h10,12H,2-9H2,1H3;1H

InChI Key

NNHKTTRDJLRDAO-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1CCCCC1=O.Cl

Origin of Product

United States

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